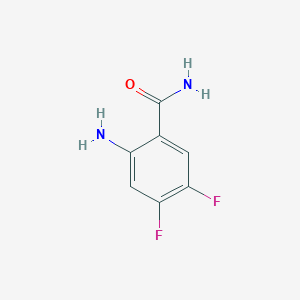

2-Amino-4,5-difluorobenzamide

Description

Significance of Fluorinated Benzamide (B126) Derivatives in Chemical Science

Fluorinated benzamide derivatives represent a class of organic compounds of substantial interest in medicinal chemistry, drug discovery, and materials science. mdpi.comnih.gov The strategic incorporation of fluorine atoms into the benzamide scaffold can profoundly influence a molecule's physicochemical and biological properties. nih.gov Fluorine's high electronegativity and small size can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, introducing fluorine can enhance a drug candidate's ability to cross cell membranes and can block metabolic pathways that would otherwise deactivate the compound, thereby improving its therapeutic potential.

In drug design, fluorinated benzamides have been successfully employed as key structural motifs in a variety of therapeutic agents. nih.govaesnet.org Research has shown that these derivatives are valuable intermediates for synthesizing compounds with potential applications as antifungal agents, anti-seizure medications, and inhibitors of enzymes like succinate (B1194679) dehydrogenase and Poly (ADP-Ribose) Polymerase (PARP). aesnet.orgacs.orgmdpi.commdpi.com The ability of fluorine to form specific hydrogen bonds and other non-covalent interactions can lead to more potent and selective binding to target proteins. aesnet.orgacs.org The systematic study of fluorinated benzamides continues to be a fruitful area of research, leading to the discovery of novel compounds with enhanced efficacy and optimized pharmacological profiles. mdpi.comnih.gov

Overview of Research Trajectories for 2-Amino-4,5-difluorobenzamide

This compound is primarily utilized in chemical research as a specialized building block or intermediate for the synthesis of more complex molecules. Its structure, which combines a difluorinated benzene (B151609) ring with both an amino and a benzamide functional group, makes it a versatile precursor for constructing a range of heterocyclic systems and other target compounds.

The synthesis of this compound typically originates from its corresponding carboxylic acid, 2-Amino-4,5-difluorobenzoic acid. chemsrc.comtubitak.gov.tr This precursor is a commercially available starting material whose properties are well-documented. The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

Research involving the 2-amino-4,5-difluoro-substituted phenyl ring is often directed toward creating novel bioactive compounds. For example, the precursor 2-Amino-4,5-difluorobenzoic acid has been used to synthesize (1H)-6,7-difluoro-2-methyl-4-quinazolinone, a molecule that was subsequently evaluated for its potential as an inhibitor of enzymes relevant to COVID-19 and Alzheimer's disease. tubitak.gov.tr This synthesis proceeds through the formation of an amide bond, highlighting the role of the aminobenzamide scaffold in constructing such fused heterocyclic systems. tubitak.gov.tr

Furthermore, the broader class of aminobenzamide derivatives is critical in the development of PARP inhibitors, a class of drugs used in cancer therapy. mdpi.commdpi.comnih.gov PARP enzymes are involved in DNA repair, and their inhibition can be lethal to cancer cells that have existing defects in other DNA repair pathways. mdpi.comnih.gov The specific substitution pattern of this compound makes it a valuable synthon for creating libraries of potential PARP inhibitors for screening and development.

Table 1: Physicochemical Properties of the Precursor, 2-Amino-4,5-difluorobenzoic acid

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | chemsrc.comnih.gov |

| Molecular Weight | 173.12 g/mol | chemsrc.comnih.gov |

| Melting Point | 181-185 °C | chemsrc.com |

| Boiling Point | 326.8±42.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.5±0.1 g/cm³ | chemsrc.com |

Scope and Research Focus of the Outline

This article is structured to provide a focused and scientifically grounded overview of this compound. The scope is strictly limited to its role within chemical research. The initial section establishes the importance of the broader class of fluorinated benzamides to provide context. The subsequent section details the specific research applications of this compound, focusing on its function as a chemical intermediate in the synthesis of complex, biologically relevant molecules. The content deliberately excludes any discussion of clinical applications, dosage, or safety profiles to maintain a clear focus on the compound's chemical and research significance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMDZCSBKULXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211374-80-0 | |

| Record name | 2-amino-4,5-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4,5 Difluorobenzamide

Established Synthetic Routes to 2-Amino-4,5-difluorobenzamide and Precursors

Established methods for synthesizing this compound and its immediate precursors rely on functional group transformations of readily available starting materials. These routes include multi-step processes starting from fluorinated anilines, direct derivatization from the corresponding carboxylic acid, and hydrolysis of the nitrile analogue.

Multi-Step Functional Group Transformations from Fluorinated Anilines

A common strategy for the synthesis of this compound and its ester intermediates involves a sequence of reactions starting from a fluorinated aniline, such as 3,4-difluoroaniline (B56902). For instance, Methyl 2-amino-4,5-difluorobenzoate, a direct precursor, can be synthesized from 3,4-difluoroaniline through a four-step reaction sequence. chembk.com While the specific steps are proprietary to various manufacturers, such multi-step syntheses typically involve protection of the amino group, introduction of a carboxyl or related functional group, and subsequent modifications to yield the desired product. ibm.com

Derivatization from 2-Amino-4,5-difluorobenzoic Acid

The most direct route to this compound is the amidation of 2-Amino-4,5-difluorobenzoic acid. This transformation can be achieved using various coupling reagents common in amide synthesis. organic-chemistry.org One documented method involves reacting 2-Amino-4,5-difluorobenzoic acid with a suitable aminating agent to form the benzamide (B126). molaid.com For example, the conversion of a similar compound, 2-amino-4,6-difluorobenzoic acid, to its amide was accomplished in a 78% yield using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBT) in the presence of ammonia (B1221849). ambeed.com

Table 1: Amidation of 2-Amino-4,6-difluorobenzoic Acid

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4,6-difluorobenzoic acid | EDCI, HOBT, Ammonia (0.5M in dioxane) | Tetrahydrofuran, N,N-dimethylacetamide | Stirred for 24 hours at 20°C | 2-Amino-4,6-difluorobenzamide | 78% | ambeed.com |

Preparation from 2-Amino-4,5-difluorobenzonitrile

The hydrolysis of a nitrile group offers another viable pathway to the corresponding amide. This compound can be prepared from 2-Amino-4,5-difluorobenzonitrile. sigmaaldrich.com This reaction is typically performed under controlled basic or acidic conditions. The hydrolysis of similar fluorinated benzonitriles, such as 2,6-difluorobenzonitrile (B137791), is well-documented and often employs reagents like hydrogen peroxide in a basic medium (e.g., sodium hydroxide (B78521) solution) to achieve high yields of the corresponding benzamide. researchgate.netchemicalbook.comgoogle.com For example, heating a suspension of a nitrile in aqueous sulfuric acid is a common method for hydrolysis to the corresponding acid, with the amide being an intermediate in this process. rsc.org

Table 2: Representative Nitrile Hydrolysis Conditions

| Starting Material | Reagents | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Difluorobenzonitrile | 30% Hydrogen peroxide, 20% Sodium hydroxide | 50°C | 5 h | 2,6-Difluorobenzamide (B103285) | 91.2% | chemicalbook.com |

| 4-Amino-3,5-difluorobenzonitrile (B171853) | 50% aq. Sulphuric acid | 80°C | 2 h | 4-Amino-3,5-difluorobenzoic acid | 95% | rsc.org |

Synthesis of Key Ester Intermediates (e.g., Methyl, Ethyl, 2-Oxopropyl 2-Amino-4,5-difluorobenzoates)

Ester derivatives of 2-Amino-4,5-difluorobenzoic acid are crucial intermediates. chembk.comarborpharmchem.com

Methyl 2-Amino-4,5-difluorobenzoate is a commonly cited intermediate, often appearing as a white to pale cream crystalline powder. chembk.comthermofisher.comaccelachem.com

Ethyl 2-Amino-4,5-difluorobenzoate is also a known derivative. azurewebsites.net Its synthesis, like that of other esters, can be achieved via Fischer esterification of 2-Amino-4,5-difluorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid, followed by neutralization. iucr.org

2-Oxopropyl 2-Amino-4,5-difluorobenzoate has been synthesized and characterized as a yellow solid with a melting point of 88–90 °C and a yield of 78.8%. mdpi.com The synthesis typically involves the reaction of the parent carboxylic acid with chloroacetone. mdpi.comresearchgate.net

Table 3: Synthesis of Ester Intermediates

| Product | Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-amino-3,5-difluorobenzoate | 4-Amino-3,5-difluorobenzoic acid | Ethanol, H₂SO₄ | Reflux for 10 h | 77% | iucr.org |

| 2-Oxopropyl 2-amino-4,5-difluorobenzoate | 2-Amino-4,5-difluorobenzoic acid | Chloroacetone | Not specified | 78.8% | mdpi.com |

Novel and Optimized Synthetic Approaches

Research into the synthesis of fluorinated aromatics continues to evolve, with a focus on improving efficiency, selectivity, and environmental footprint.

Regioselective Fluorination Strategies

Regioselective fluorination is a powerful technique for the precise introduction of fluorine atoms at specific positions on a molecule. numberanalytics.com This is critical for synthesizing specifically substituted compounds like this compound from non-fluorinated or partially fluorinated precursors. Strategies often involve:

Electrophilic Fluorination : Using reagents like Selectfluor™ to introduce fluorine onto an electron-rich aromatic ring. This method can be used in tandem with other reactions to build complex fluorinated heterocycles. rsc.org

Nucleophilic Aromatic Substitution (S_NAr) : Displacing a good leaving group, such as a nitro or chloro group, with a fluoride (B91410) ion from a source like potassium fluoride or cesium fluoride. tcichemicals.com The synthesis of 2-chloro-4,5-difluorobenzoic acid, for example, can be achieved by the selective fluorination of 2,4-dichloro-5-fluorobenzonitrile, followed by hydrolysis. google.com

Hydrogen Bonding Catalysis : Novel approaches use hydrogen-bond donor catalysts to modulate the reactivity and regioselectivity of fluoride ions in nucleophilic fluorination reactions, allowing for controlled outcomes. nih.gov

These advanced methods offer potential pathways to optimize the synthesis of this compound by building the difluoro-substitution pattern with high precision, potentially reducing the number of steps required in traditional routes. numberanalytics.comnih.gov

Alternative Amination and Amidation Procedures

The synthesis of benzamides, including this compound, can be achieved through various amidation procedures beyond the traditional acid chloride route. These methods often focus on milder conditions, improved yields, and compatibility with a wider range of functional groups.

One common alternative involves the use of coupling reagents to facilitate the condensation of a carboxylic acid and an amine. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with an amine to form the amide bond with high yields. fishersci.co.uk The use of additives such as 1-hydroxy-benzotriazole (HOBt) can further enhance the reaction efficiency and suppress side reactions. fishersci.co.uk Other advanced coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which are known for their high efficiency, even with challenging substrates. fishersci.co.uk

Another strategy is the "mixed anhydride" method, where a carboxylic acid is treated with a tertiary amine and an alkyl chloroformate, such as ethyl chloroformate, to generate a carboxylic-carbonic anhydride (B1165640). google.com This activated intermediate then reacts with an amine or ammonia source to yield the desired amide. google.com A key improvement to this classical method involves the incremental addition of the carboxylic acid-tertiary amine salt to the chloroformate, which maintains an excess of the chloroformate and can suppress side reactions. google.com

Enzymatic approaches also present a viable alternative for amide bond formation. nih.gov Lipases and proteases can catalyze the aminolysis of esters to form amides. nih.gov For instance, Pig Liver Esterase (PLE) has been shown to catalyze the formation of dipeptides from N-protected amino acid esters and can also facilitate intramolecular amide bond formation to produce lactams. nih.gov These biocatalytic methods offer high selectivity and operate under mild, environmentally friendly conditions. nih.gov

The following table summarizes various alternative amidation reagents and their typical reaction conditions.

| Reagent/Method | Activating Agent | Typical Solvent | Base | Key Features |

| Carbodiimide Coupling | DCC, EDC | DMF, DCM | DIEA, TEA | High yields, can be used with additives like HOBt to reduce racemization. fishersci.co.uk |

| Phosphonium/Uronium Salts | HATU, HBTU, PyBOP | DMF | DIEA, TEA | High efficiency for difficult couplings, short reaction times. fishersci.co.uk |

| Mixed Anhydride | Alkyl Chloroformate | THF, DCM | Tertiary Amine | Classical method, procedural modifications can improve outcomes. google.com |

| Enzymatic Synthesis | Lipases, Proteases | Aqueous/Organic | - | High selectivity, mild conditions, environmentally friendly. nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aromatic compounds to reduce environmental impact. For benzamides, this often involves minimizing the use of hazardous solvents and reagents, and improving atom economy.

A notable green approach is the use of water as a solvent. For example, the Biginelli cyclocondensation reaction to produce dihydropyrimidinones has been successfully carried out in water using cerium(III) chloride as a catalyst, demonstrating the potential for aqueous media in related syntheses. nih.gov Another innovative technique involves using near-critical water (200–350°C) for the hydrolysis of nitriles to amides. This method can be solvent-free and catalyst-free, as the ion product of water increases under these conditions, enabling efficient hydrolysis without the need for strong acids or bases. This approach significantly reduces waste and simplifies purification.

Catalytic direct amidation reactions represent another significant area of green chemistry. Boronic acid derivatives, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly active catalysts for the direct formation of amides from carboxylic acids and amines at room temperature. organic-chemistry.org These reactions often proceed in the presence of molecular sieves to remove water and drive the equilibrium towards product formation. organic-chemistry.org

The use of biocatalysts, as mentioned in the previous section, is inherently a green chemistry approach. Enzymes operate in aqueous environments under mild temperatures and pressures, offering a sustainable alternative to traditional chemical methods that often require harsh conditions and organic solvents. nih.gov

| Green Approach | Key Principle | Example Application | Advantages |

| Use of Water as Solvent | Replacing hazardous organic solvents. | Cerium(III) chloride catalyzed Biginelli reaction in water. nih.gov | Reduced toxicity, improved safety, lower environmental impact. |

| Near-Critical Water Hydrolysis | Utilizing the properties of water at high temperature and pressure. | Catalyst-free hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide. | Eliminates the need for acid/base catalysts, solvent-free, simplified purification. |

| Catalytic Direct Amidation | Using catalysts to directly couple carboxylic acids and amines. | Amidation catalyzed by boronic acids at room temperature. organic-chemistry.org | High atom economy, mild reaction conditions, reduced waste. |

| Biocatalysis | Employing enzymes as catalysts. | Enzymatic synthesis of peptides using proteases or lipases. nih.gov | High selectivity, biodegradable catalyst, mild conditions, aqueous media. |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Amide Functionality

The amide group of this compound is relatively stable but can undergo several characteristic transformations.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (2-amino-4,5-difluorobenzoic acid) and ammonia. libretexts.org This reaction typically requires heating. libretexts.org

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide to an amine, yielding 2-amino-4,5-difluorobenzylamine. libretexts.org

Dehydration: Primary amides can be dehydrated to nitriles using reagents such as thionyl chloride (SOCl₂). libretexts.org In the case of this compound, this would produce 2-amino-4,5-difluorobenzonitrile.

Hofmann Rearrangement: The Hofmann amide degradation reaction can be used to convert a primary amide into a primary amine with one less carbon atom. google.com While not directly applicable to retaining the aromatic ring structure of this compound in a simple manner, it is a fundamental reaction of primary amides.

Transformations of the Aromatic Ring System

The aromatic ring of this compound is activated by the amino group and deactivated by the fluorine atoms and the amide group. The interplay of these electronic effects directs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The activating amino group directs incoming electrophiles to the ortho and para positions. Given the existing substitution pattern, the most likely position for electrophilic attack would be the C6 position.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing fluorine atoms make the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the fluorine atoms. This allows for the displacement of a fluoride ion by various nucleophiles. For example, starting from a related compound, 2,6-difluorobenzonitrile, one fluorine atom can be selectively substituted by nucleophiles like methoxy, dimethylamino, or thiol groups. acs.org This type of reaction is a common strategy for introducing diverse functionalities onto fluorinated aromatic rings. The success of SₙAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net

Cyclization Reactions: The ortho-amino and amide functionalities can participate in cyclization reactions to form heterocyclic systems. For instance, derivatives of 2-aminobenzamide (B116534) can be used to synthesize quinazolinones. researchgate.net

Halogen Exchange and Fluorine Chemistry in Derivatization

The fluorine atoms on the aromatic ring are key features for derivatization.

Halogen Exchange (Halex) Reactions: While the C-F bond is strong, under certain conditions, a fluorine atom can be replaced by another halogen. More commonly, however, halogen exchange is used to introduce fluorine onto an aromatic ring, for example, by reacting an aryl chloride or bromide with a fluoride source like potassium fluoride. researchgate.net This is a major industrial method for producing fluoroaromatics. researchgate.netrhhz.net

Nucleophilic Aromatic Substitution of Fluorine: As mentioned previously, the fluorine atoms are susceptible to displacement by strong nucleophiles. This reactivity is a cornerstone of fluoroaromatic chemistry, enabling the synthesis of a wide array of derivatives. For example, anhydrous tetramethylammonium (B1211777) fluoride has been used for mild, room-temperature SₙAr fluorination of aryl halides and nitroarenes, demonstrating the feasibility of fluorine-for-fluorine exchange under specific conditions. researchgate.net The reactivity order for leaving groups in SₙAr reactions is often NO₂ > F > Cl > Br > I. researchgate.net

Industrial Synthesis and Scalability Considerations for Related Compounds

The industrial-scale synthesis of fluorinated aromatic compounds often relies on robust and cost-effective methodologies. For compounds structurally related to this compound, scalability requires careful optimization of reaction conditions, reagent selection, and process control.

A common industrial strategy for introducing fluorine is the Halex reaction, where chloro- or bromo-aromatics are converted to their fluoro-analogs using alkali metal fluorides at high temperatures in aprotic polar solvents. researchgate.netrhhz.net The Balz-Schiemann reaction, involving the thermal decomposition of an arenediazonium fluoroborate, is another classical method, though less common now for large-scale production. researchgate.net

For multi-step syntheses, process intensification using continuous flow chemistry is gaining traction. acs.org Flow reactors offer superior heat and mass transfer, allowing for safer handling of exothermic reactions and potentially hazardous reagents at elevated temperatures and pressures. acs.org This can lead to higher yields, shorter reaction times, and a smaller manufacturing footprint compared to traditional batch processing. acs.org For instance, the synthesis of dapagliflozin, a complex pharmaceutical, was successfully adapted to a continuous flow process, raising the reaction temperature from -78 °C to -20 °C, which is a significant advantage for industrial scale-up. acs.org

The synthesis of intermediates is also a critical consideration. For example, 2,6-difluorobenzonitrile, a precursor for various agrochemicals and pharmaceuticals, can be produced on an industrial scale. researchgate.net Subsequent transformations, such as hydrolysis to the benzamide, must be optimized for large-scale production. The use of near-critical water for hydrolysis is one such scalable, green alternative to traditional acid-catalyzed methods.

Derivatization and Analog Synthesis for Targeted Research Applications

2-Amino-4,5-difluorobenzamide as a Medicinal Chemistry Scaffold

The versatility of this compound as a medicinal chemistry scaffold is evident in its application across multiple therapeutic areas. The strategic placement of its functional groups allows for the creation of libraries of compounds with diverse pharmacological activities.

Scaffold Utilization in the Development of Antifolate Compounds

Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid, a vitamin essential for the synthesis of DNA and other cellular components. mdpi.com The this compound scaffold has been instrumental in the design of novel antifolate agents. For instance, it has been used in the synthesis of 2-amino-4-oxo-5,6-disubstituted pyrrolo[3,2-d]pyrimidines, which have shown potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov One such classical antifolate, N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid, demonstrated potent inhibition of both human TS and DHFR. nih.gov This highlights the utility of the scaffold in creating compounds that can simultaneously target multiple enzymes in the folate pathway.

Furthermore, the scaffold has been incorporated into thieno[2,3-d]pyrimidine-based antifolates. nih.govlmaleidykla.lt These compounds have been designed to selectively target folate receptors, which are often overexpressed in cancer cells. cuni.cz By modifying the bridge length and substituents on the thieno[2,3-d]pyrimidine (B153573) core, which can be synthesized from precursors related to this compound, researchers have developed potent and selective inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov

Integration into Quinazoline-Based Inhibitors

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory effects. semanticscholar.orgmdpi.com The synthesis of quinazolinones, a key subset of these compounds, can be achieved through various methods, often starting from 2-aminobenzamide (B116534) or its derivatives. mdpi.comresearchgate.netresearchgate.net The incorporation of the this compound moiety can lead to the development of potent inhibitors of specific cellular targets.

For example, 2-amino-4,5-difluorobenzoic acid, a closely related precursor, has been used to synthesize a fluorinated nucleoside of 6,7-difluoro-2-methyl-4-quinazolinone. researchgate.net This compound showed potential inhibitory activity against the main protease of SARS-CoV-2. researchgate.net While this specific example starts from the corresponding benzoic acid, the underlying chemistry demonstrates how the difluorinated aminobenzamide structure is a key building block for creating complex heterocyclic systems like quinazolines with therapeutic potential.

Derivatives as Store-Operated Calcium Channel (SOC) Inhibitors

Store-operated calcium (SOC) entry is a crucial mechanism for calcium signaling in various cell types and is implicated in processes like cell migration, which is a hallmark of cancer progression. nih.govresearchgate.netphysiology.org The development of inhibitors for SOC channels, particularly the Orai1 channel, is an active area of research.

A series of 2,6-difluorobenzamide (B103285) derivatives have been synthesized and evaluated as SOC inhibitors. nih.govresearchgate.net Among these, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide demonstrated significant inhibitory effects on SOC-mediated calcium entry and cell migration in colorectal cancer cells. nih.gov This compound exhibited lower cytotoxicity compared to the reference compound 2-APB and showed favorable pharmacokinetic properties, including a long half-life and oral bioavailability, making it a promising lead for further development. nih.gov The study highlights the potential of the difluorobenzamide scaffold in generating potent and selective SOC inhibitors.

Table 1: Inhibitory Activity of a Lead Difluorobenzamide Derivative on SOCE

| Compound | Cell Line | Assay | IC₅₀ | Reference |

|---|

Development of Bacterial Cell Division Protein FtsZ Inhibitors

The bacterial cell division protein FtsZ is a promising target for the development of new antibiotics, as it is essential for bacterial viability and has a distinct structure from its mammalian homolog, tubulin. mdpi.comacs.orgresearchgate.net Derivatives of 2,6-difluorobenzamide have emerged as a potent class of FtsZ inhibitors. mdpi.comacs.orgcsic.esresearchgate.net

These compounds, such as PC190723, bind to a specific pocket in the FtsZ protein, leading to the disruption of the Z-ring formation and subsequent inhibition of bacterial cell division. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have shown that modifications to the 3-position of the 2,6-difluorobenzamide core can significantly impact the antibacterial potency and spectrum of activity. acs.org For instance, the introduction of various heterocyclic substituents at this position has led to the discovery of compounds with improved pharmaceutical properties and in vivo efficacy against pathogenic bacteria like Staphylococcus aureus. acs.org

Table 2: Antibacterial Activity of a Representative Difluorobenzamide-based FtsZ Inhibitor

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|

Applications in Antifungal Agent Design

The development of novel antifungal agents is crucial to combat the rise of drug-resistant fungal infections. The this compound scaffold and its analogs have been explored for their potential in creating new antifungal compounds.

While direct studies on this compound in antifungal design are emerging, related structures like 2,6-difluorobenzamide have been used as starting materials to synthesize novel benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety. mdpi.com Some of these compounds have demonstrated moderate to good in vitro antifungal activities against various plant pathogenic fungi, such as Botrytis cinerea and Rhizoctonia solani. mdpi.com For example, specific derivatives showed efficacy comparable to the commercial fungicide hymexazol (B17089) against R. solani. mdpi.com This suggests that the difluorobenzamide core can be a valuable component in the design of new antifungal agents.

Role in Urea (B33335) Derivative Synthesis for Antiparasitic Research

Urea derivatives represent a significant class of compounds in medicinal chemistry, with applications in treating a wide range of diseases, including parasitic infections. nih.gov The synthesis of these derivatives often involves the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent. nih.gov

The this compound scaffold can be utilized in the synthesis of complex urea derivatives for antiparasitic research. For example, 2,6-difluorobenzamide is a key starting material for the synthesis of fluazuron, a benzoyl phenyl urea derivative used as a veterinary medicine to inhibit chitin (B13524) synthesis in parasites. acs.orggoogle.comresearchgate.net Although this example uses the 2,6-difluoro isomer, the chemical principles are directly applicable to the 4,5-difluoro analog. A phenotypic screen of a compound library for activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for optimization, leading to highly potent inhibitors. nih.gov This demonstrates the potential of benzamide-based scaffolds, including this compound, in the generation of novel antiparasitic agents.

Utilization in MEK Inhibitor Design

The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade involved in cell proliferation and survival, making it a prime target in oncology research. While this compound itself is not a prominent MEK inhibitor, its structural isomers, particularly difluorobenzamide derivatives, have been instrumental in the design of potent MEK inhibitors.

A key example is the compound CI-1040 (PD184352), a 2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluorobenzamide. nih.govjci.orgcaymanchem.com This molecule potently inhibits MEK1, preventing the subsequent phosphorylation and activation of the downstream effector ERK. nih.govnih.gov The design of CI-1040 and related compounds highlights the importance of the difluorobenzamide core in establishing high-affinity interactions within the allosteric binding pocket of the MEK enzyme. nih.gov The N-alkoxy amide functionality is a crucial feature in this class of inhibitors. nih.gov Studies on CI-1040 and its analogs demonstrate that the potency of these inhibitors is highly dependent on the specific assay format used, such as inhibition of catalysis (IoC) versus prevention of activation (PoA). nih.gov

The development of such compounds underscores a rational design approach where the benzamide (B126) moiety serves as a central scaffold for arranging substituents that occupy specific pockets in the target enzyme. This approach, proven effective for the 3,4-difluoro isomer, provides a clear blueprint for the potential derivatization of this compound for MEK inhibition or other kinase targets.

| Compound Name (Synonym) | Chemical Structure | Target | Potency (IC₅₀) |

| CI-1040 (PD184352) | 2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluoro-benzamide | MEK | 2.3 nM (in vitro kinase cascade assay) caymanchem.com |

| PD0325901 | A structural derivative of CI-1040 developed for improved solubility. | MEK | - |

| GSK1120212 (Trametinib) | N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide | MEK | 3.2 nM researchgate.net |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. For derivatives based on a benzamide scaffold, biological activity is profoundly influenced by the nature and position of various substituents. In research on related 2,6-difluorobenzamide derivatives developed as antibacterial agents targeting the FtsZ protein, specific substituent patterns were found to be critical for potency. nih.govsemanticscholar.org

For instance, when a phenyl group was incorporated as part of a larger heterocyclic structure, substitution on this distal phenyl ring had a significant impact. The introduction of a 4-tert-butylphenyl group consistently led to improved antibacterial activity across different series compared to unsubstituted phenyl or 4-trifluoromethylphenyl groups. nih.govsemanticscholar.org This suggests that a bulky, hydrophobic group in this position is favorable for target engagement. The activity in these series was also found to correlate with the calculated LogP, where increased lipophilicity generally led to improved activity. nih.gov

Similarly, in the context of MEK inhibitors like CI-1040, the substituents on the 2-amino phenyl ring are crucial. The 2-chloro and 4-iodo groups are key for binding affinity, demonstrating that specific halogen substitutions can optimize interactions within the target's binding site. nih.govjci.org

A common derivatization strategy involves linking the primary benzamide scaffold to other chemical moieties via a central heterocyclic ring. This approach allows for the exploration of diverse chemical space and can significantly modulate a compound's efficacy and properties.

In studies of tripartite 2,6-difluorobenzamides, five series of compounds containing different central heterocyclic scaffolds—1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles—were synthesized and evaluated for antibacterial activity. nih.govsemanticscholar.org The results demonstrated a strong dependence of biological activity on the nature of the central heterocycle.

Notably, compounds featuring a 1,2,4-oxadiazole (B8745197) ring showed superior anti-staphylococcal activity compared to their 1,3,4-oxadiazole (B1194373) regioisomers. nih.govsemanticscholar.org In contrast, the 1,2,3-triazole and 1,3,4-oxadiazole derivatives were found to be devoid of significant antimicrobial activity. semanticscholar.org This highlights that not only the presence but also the specific isomeric form of the heterocyclic scaffold is critical for biological function. The most active compound from this research, II.c, which linked the 2,6-difluorobenzamide moiety to a 4-tert-butylphenyl group via a 1,2,4-oxadiazole ring, exhibited a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL. nih.govsemanticscholar.org

Table: Influence of Heterocyclic Scaffold on Antibacterial Activity (Data derived from studies on 2,6-difluorobenzamide derivatives)

| Series | Central Heterocycle | Phenyl Substituent | MIC (µg/mL) vs. S. aureus | Reference |

| I | 1,2,3-Triazole | H, CF₃, t-Bu | >256 | nih.gov |

| II | 1,2,4-Oxadiazole | H | 128 | nih.gov |

| II | 1,2,4-Oxadiazole | CF₃ | 4 | nih.gov |

| II | 1,2,4-Oxadiazole | t-Bu | 0.5-1 | nih.govsemanticscholar.org |

| III | 1,3,4-Oxadiazole | H, CF₃, t-Bu | >256 | nih.govsemanticscholar.org |

The position of fluorine atoms on the benzamide ring has profound effects on the molecule's physicochemical properties and its interactions with biological targets. Fluorine, being the most electronegative element, withdraws electron density from the aromatic ring through a strong negative inductive effect. nih.gov This redistribution of electron density can alter the pKa of nearby functional groups, such as the 2-amino group, affecting its basicity and nucleophilicity.

In this compound, the two adjacent fluorine atoms create a localized region of high electronegativity. This specific arrangement influences the molecule's electrostatic potential map, which in turn governs noncovalent interactions like hydrogen bonds and halogen bonds. researchgate.net While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, these interactions are significant in mediating protein-ligand binding. nih.govresearchgate.net The C-F bond can participate in interactions with hydrophobic amino acid residues like leucine (B10760876) and phenylalanine within protein pockets. nih.gov

Strategic Modifications and Bioisosterism in Analog Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new compounds by replacing atoms or functional groups with substitutes that have similar physical or chemical properties. researchgate.net This process of molecular modification is used to enhance pharmacological activity, improve selectivity, or optimize pharmacokinetic properties. researchgate.netresearchgate.net

In the context of designing analogs of this compound, several bioisosteric modifications could be envisioned.

Amide Group Modification: The amide functionality itself can be replaced. For example, sulfonamides are known bioisosteres of carboxylic acids and amides and may offer advantages in metabolic stability or membrane permeability. researchgate.net

Ring Bioisosterism: The phenyl ring could be replaced with a heteroaromatic ring, such as a pyridine (B92270) or thiophene, to alter electronic properties, introduce new hydrogen bonding vectors, and modify solubility.

Functional Group Replacement: The amino group could be replaced with other hydrogen bond donors like a hydroxyl group, or its basicity could be modulated by converting it to a different functional group.

The design of novel diarylpyrimidine derivatives as HIV-1 NNRTIs provides an excellent example of applying bioisosterism. nih.gov In that work, strategic molecular hybridization and bioisosteric replacements were employed to develop compounds with improved resistance profiles and reduced off-target effects. nih.gov Such principles are directly applicable to the derivatization of the this compound scaffold for any number of biological targets.

Rational Design Principles in Derivatization

The derivatization of a core scaffold like this compound is guided by rational design principles aimed at achieving a specific biological outcome. These principles are informed by an understanding of SAR, structural biology of the target, and desired pharmacokinetic properties.

Target-Oriented Design: Modifications are made to optimize interactions with a specific biological target. This involves introducing substituents that can form key hydrogen bonds, engage in favorable hydrophobic or electrostatic interactions, or displace water molecules from a binding pocket. The development of MEK inhibitors, where substituents are precisely placed to fit into an allosteric pocket, is a prime example. nih.govacs.org

Pharmacokinetic Optimization: Fluorine substitution is a classic strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Modifications to increase or decrease lipophilicity (e.g., by adding alkyl groups or polar heterocycles) can be used to fine-tune absorption, distribution, and excretion profiles.

Scaffold Hopping and Diversification: Introducing central heterocyclic rings or employing bioisosteric replacements allows for significant jumps in chemical space. nih.govsemanticscholar.org This can lead to the discovery of novel analogs with completely different selectivity profiles or improved properties, moving away from an initial lead compound while retaining essential pharmacophoric features.

Conformational Control: The substitution pattern, particularly with sterically demanding groups or through the introduction of rigid heterocyclic linkers, can control the molecule's preferred conformation. Locking the molecule into a bioactive conformation can lead to a significant increase in potency and selectivity.

By systematically applying these principles, chemists can rationally navigate the complex process of transforming a simple scaffold like this compound into a highly optimized and targeted research probe or therapeutic candidate.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 2-Amino-4,5-difluorobenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework and the chemical environment of magnetically active nuclei. For this compound, ¹H NMR would identify the distinct protons on the aromatic ring and those of the amino and amide functional groups. The chemical shifts, signal multiplicities, and coupling constants would confirm the substitution pattern. Furthermore, ¹³C NMR spectroscopy would provide data on each unique carbon atom in the molecule. ucl.ac.uk The presence of fluorine atoms introduces additional complexity and information, with ¹⁹F NMR being crucial for confirming the position and environment of the fluorine substituents. Two-dimensional NMR techniques can establish connectivity between protons and carbons, offering unambiguous structural assignment. mdpi.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in the molecule. scialert.net The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds. core.ac.uk For this compound, characteristic bands for the amino (N-H stretching and bending), carbonyl (C=O stretching), and carbon-fluorine (C-F stretching) groups are expected. nih.gov Studies on the closely related compound 2-amino-4,5-difluorobenzoic acid show strong agreement between experimental and theoretically calculated vibrational frequencies, aiding in the precise assignment of these modes. nih.gov

A detailed interpretation of the infrared and Raman spectra allows for a comprehensive understanding of the molecule's vibrational properties. nih.gov The theoretical spectrograms for the FT-IR spectra of related molecules have been successfully constructed, providing a powerful comparative tool. nih.gov

Table 1: Selected Vibrational Frequencies for Structurally Similar Compounds Data based on the analysis of 2-amino-4,5-difluorobenzoic acid and general benzamide (B126) derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| N-H Asymmetric Stretch (Amine) | ~3500 | core.ac.uk |

| N-H Symmetric Stretch (Amine) | ~3400 | core.ac.uk |

| N-H Stretch (Amide) | ~3300-3100 | sigmaaldrich.cn |

| C=O Stretch (Amide) | ~1680-1650 | sigmaaldrich.cn |

| N-H Bending (Amine) | ~1640-1610 | core.ac.uk |

| C-C Aromatic Stretch | ~1625-1430 | scialert.net |

| C-N Stretch | ~1370 | core.ac.uk |

| C-F Stretch | ~1250-1000 | nih.gov |

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its molecular formula. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for this compound (C₇H₆F₂N₂O) is 172.04482 Da. uni.lu The analysis also reveals characteristic fragment ions that result from the cleavage of the parent molecule, offering additional structural evidence. Predicted collision cross-section (CCS) values for different adducts of the molecule can be calculated, providing further analytical parameters for its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Source |

| [M+H]⁺ | 173.05210 | uni.lu |

| [M+Na]⁺ | 195.03404 | uni.lu |

| [M-H]⁻ | 171.03754 | uni.lu |

| [M+NH₄]⁺ | 190.07864 | uni.lu |

| [M+K]⁺ | 211.00798 | uni.lu |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related compounds like 4-amino-3,5-difluorobenzonitrile (B171853) and ethyl 4-amino-3,5-difluorobenzoate provides significant insight. iucr.org These studies show that the presence of fluorine substituents can lead to a distortion of bond angles and a more pronounced quinoid character in the phenyl ring. iucr.orgresearchgate.net

Furthermore, studies on the 2,6-difluorobenzamide (B103285) scaffold indicate that steric and electronic effects from the ortho-fluorine atoms cause the amide group to be twisted out of the plane of the aromatic ring. mdpi.com This non-planar conformation is energetically preferred. mdpi.com Given the ortho positions of the amino and benzamide groups relative to the two fluorine atoms in this compound, a similarly twisted, non-planar molecular conformation is highly probable.

In the solid state, molecules of this compound are expected to be organized through a network of non-covalent interactions. rsc.org Hydrogen bonds are particularly significant, with the amino (-NH₂) and amide (-CONH₂) groups providing multiple donor and acceptor sites. mdpi.com Crystal structures of analogous molecules show extensive intermolecular hydrogen bonding, including N-H···O, N-H···N, and even weaker N-H···F and C-H···F interactions, which link the molecules into chains or sheets. iucr.orgresearchgate.net

Crystal Packing and Polymorphism Studies

The study of crystal packing reveals how molecules are arranged in a solid-state lattice, which is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions are critical in determining the physical properties of the compound.

For this compound, the amino and amide groups are capable of forming strong hydrogen bonds. The -NH₂ group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a strong hydrogen bond acceptor. These interactions are expected to play a dominant role in the crystal packing, likely leading to the formation of well-defined supramolecular structures. The fluorine atoms can also participate in weaker C-H···F hydrogen bonds.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, including solubility, melting point, and stability. Benzamide and its derivatives are known to exhibit polymorphism. researchgate.netresearchgate.net For instance, benzamide itself has at least four known polymorphic forms. researchgate.net The study of polymorphism in fluorinated benzamides has also revealed instances of concomitant polymorphism, where multiple crystal forms are obtained from the same crystallization experiment. acs.org

Given the propensity of benzamides to form polymorphs, it is plausible that this compound could also exist in different crystalline forms. The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, would likely influence which polymorph is obtained. However, to date, specific studies on the polymorphism of this compound have not been reported in the literature.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to derivatives)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. acs.org These methods are invaluable for determining the absolute configuration and enantiomeric purity of chiral compounds.

The parent molecule, this compound, is achiral and therefore does not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for instance, by derivatization of the amino group with a chiral moiety, the resulting derivative would be chiral.

Chiroptical spectroscopy would then become a powerful tool for its analysis. The electronic transitions of the aromatic chromophore, perturbed by the chiral center, would give rise to a characteristic CD spectrum. Theoretical calculations could be employed to predict the CD spectrum for a given absolute configuration, and comparison with the experimental spectrum would allow for its assignment.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. The two primary classes of methods are Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF).

Density Functional Theory (DFT) has become one of the most popular and effective computational methods due to its favorable balance of accuracy and computational cost. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach is widely used for geometry optimization, where the lowest energy arrangement of atoms (the equilibrium geometry) is found, and for calculating the thermodynamic properties of molecules. acs.orgmdpi.com

For aromatic systems like substituted benzamides, a common choice of functional is B3LYP, which is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. mdpi.com Such calculations are instrumental in predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the energies of different molecular conformations, frontier molecular orbitals (HOMO and LUMO), and to simulate vibrational (IR and Raman) spectra. mdpi.comresearchgate.net In studies of related aminobenzamides, DFT calculations have been successfully used to correlate theoretical predictions with experimental data from X-ray crystallography and various spectroscopic techniques. mdpi.com

The Hartree-Fock (HF) method is a fundamental ab initio ("from the beginning") quantum chemistry method, meaning it does not rely on empirical parameters. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While the HF method systematically neglects a portion of the electron correlation, leading to energies that are higher than the true energy, it provides a valuable qualitative starting point and is often used for initial geometry optimizations. researchgate.netsigmaaldrich.cn

For many organic molecules, HF predictions of molecular structure can be quite useful. researchgate.net However, for quantitative accuracy, especially for energetic properties, it is often necessary to apply post-Hartree-Fock methods or, more commonly, to use DFT, which offers a more efficient way to include electron correlation. mdpi.com In comparative studies, DFT methods like B3LYP typically provide results that are in better agreement with experimental values than HF for molecules of this class. researchgate.net

The accuracy of any DFT or HF calculation is critically dependent on the choice of the basis set and other computational parameters. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost.

For molecules containing second-row elements and hydrogen, the Pople-style basis sets are very common. A typical choice for studies on substituted benzamides is the 6-311++G(d,p) basis set. mdpi.com This notation indicates:

6-311G : A triple-zeta valence basis set, providing a high degree of flexibility for valence electrons.

++ : Diffuse functions are added to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and weak interactions like hydrogen bonds.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.

The selection of the basis set represents a trade-off between accuracy and the computational resources required. For initial or less demanding calculations, a smaller basis set like 6-31G(d,p) might be employed. researchgate.net The table below summarizes typical computational parameters used for related molecules.

| Parameter | Typical Selection | Purpose |

| Method | DFT, HF | To calculate the electronic structure and energy. |

| Functional | B3LYP, WB97XD | Used within DFT to approximate the exchange-correlation energy. sci-hub.semdpi.com |

| Basis Set | 6-311++G(d,p), 6-31G(d,p) | Set of functions to construct molecular orbitals. mdpi.comresearchgate.net |

| Solvent Model | PCM, SMD | To simulate the effect of a solvent on the molecule's properties. mdpi.com |

| Task | Geometry Optimization, Frequency | To find the minimum energy structure and confirm it is a true minimum. |

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. 2-Amino-4,5-difluorobenzamide has rotational freedom primarily around the single bond connecting the aromatic ring to the amide group, allowing for different spatial arrangements (conformers).

To investigate the rotational flexibility and identify stable conformers, a Potential Energy Surface (PES) scan is performed. acs.org This involves systematically rotating a specific dihedral angle (torsion angle) in fixed increments and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. For this compound, the key dihedral angle would be that defined by atoms C2-C1-C(O)-N (using standard aromatic ring numbering).

Plotting the calculated energy versus the dihedral angle generates an energy profile. The minima on this profile correspond to stable, low-energy conformers, while the maxima represent high-energy, transition state structures that separate the conformers. acs.org This analysis reveals the energy barriers to rotation and the relative populations of different conformers at a given temperature. Studies on other 2,6-difluorobenzamide (B103285) derivatives have shown that fluorine substitution can create non-planar ground state geometries, where the amide group is twisted out of the plane of the aromatic ring, a feature that can be critical for biological interactions. nih.govresearchgate.net

The PES scan is the primary tool for generating the relevant conformers. Once the low-energy conformers are identified from the scan, their geometries are fully optimized to precisely locate the energy minima. The relative stability of these conformers is then assessed by comparing their electronic energies, often including zero-point vibrational energy (ZPVE) corrections.

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. In molecules like this compound, the HOMO is typically localized on the electron-rich amino group and the aromatic ring, while the LUMO is distributed over the electron-withdrawing benzamide (B126) and fluorine-substituted parts of the molecule. Theoretical calculations, often using DFT at the B3LYP level, can precisely determine the energies of these orbitals. For a related compound, 4-ethoxy-2,3-difluoro benzamide, the calculated HOMO-LUMO energy gap was found to be significant, indicating a stable molecular structure. tubitak.gov.tr A similar analysis for this compound would provide quantitative insight into its electronic stability and reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Properties (Note: The following data is illustrative for a typical benzamide derivative and not specific to this compound, as dedicated published data is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.92 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Gap (ΔE) | 5.38 |

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net This map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. tandfonline.com Different colors on the MEP surface represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atoms due to their high electronegativity. Conversely, the hydrogen atoms of the amino and amide groups would exhibit a positive potential (blue), marking them as sites for electrophilic interaction. nih.gov Understanding this charge landscape is vital for predicting intermolecular interactions, such as hydrogen bonding.

Spectroscopic Property Prediction (IR, Raman, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Theoretical frequency calculations using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can predict the wavenumbers and intensities of IR and Raman active modes. icm.edu.pl For the closely related 2-amino-4,5-difluorobenzoic acid, a detailed analysis combining experimental and theoretical data allowed for the assignment of all fundamental vibrational modes. capes.gov.br Such a study for this compound would allow for the precise assignment of characteristic vibrations, including the N-H stretching of the amino and amide groups, the C=O stretching of the amide, and vibrations involving the C-F bonds.

Table 2: Illustrative Predicted Vibrational Frequencies (Note: This table presents typical frequency ranges for the functional groups found in this compound. Specific calculated values are not available in the literature.)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| N-H Stretch (Amide) | 3400 - 3100 | IR, Raman |

| N-H Stretch (Amino) | 3500 - 3300 | IR, Raman |

| C=O Stretch (Amide) | 1700 - 1650 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR |

UV-Visible Spectroscopy: The electronic transitions of a molecule can be probed using UV-Visible spectroscopy. Time-Dependent DFT (TD-DFT) is a common method for predicting the absorption wavelengths (λmax) and oscillator strengths of these transitions. The analysis for this compound would likely reveal π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group. The solvent environment can also be modeled to predict solvatochromic shifts.

Simulation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Crystal structure prediction (CSP) methods aim to identify the most stable packing arrangements (polymorphs) by calculating their lattice energies.

For this compound, the primary amino and amide groups are capable of forming robust intermolecular N-H···O hydrogen bonds, which would likely dominate the crystal packing, often leading to the formation of dimers or chain motifs. The fluorine atoms can also participate in weaker C-H···F interactions. Computational simulations can model these interactions and predict the most likely crystal structures, providing valuable insight into the solid-state properties of the compound before they are determined experimentally. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts within a crystal lattice.

Applications in Advanced Materials and Specialized Fields

Polymer Science and Fluorinated Polyimides Development

In the realm of polymer science, the introduction of fluorine atoms into polymer backbones is a well-established strategy for developing high-performance materials. Fluorinated polyimides (FPIs), in particular, are sought after for applications in aerospace, electronics, and gas separation membranes due to their exceptional properties. mdpi.comkpi.ua These properties include high thermal stability, excellent mechanical strength, low dielectric constants, and enhanced solubility. mdpi.comresearchgate.net

The incorporation of fluorine is typically achieved by using fluorinated monomers, either dianhydrides or diamines, in the polycondensation reaction. mdpi.com The hexafluoroisopropylidene (-C(CF₃)₂-) group is a common fluorine-containing linkage that, when incorporated into the polyimide backbone, increases permeability and solubility while maintaining high thermal stability. kpi.ua For example, polyimides derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) exhibit superior performance for gas separations like CO₂/CH₄ and O₂/N₂. kpi.ua

While direct polymerization of 2-Amino-4,5-difluorobenzamide into polyimides is not the standard route, its structural motifs are crucial. Diamines derived from related fluorinated precursors are key monomers. The presence of C-F bonds in these monomers reduces intermolecular charge-transfer complex formation, which is responsible for the characteristic yellow or brown color of traditional polyimides. mdpi.com This leads to the production of colorless and highly transparent polyimide films suitable for optical applications. mdpi.com Furthermore, the fluorine content has a significant impact on the polymer's properties; for instance, 6FDA-based polyimides show enhanced chemical stability and resistance to atomic oxygen erosion in low Earth orbit environments. mdpi.com

Research has shown that the properties of FPIs can be tailored by selecting specific monomer combinations. The table below summarizes the properties of various fluorinated polyimides, illustrating the impact of fluorinated monomers on their performance.

| Polyimide Name | Dianhydride Monomer | Diamine Monomer | Glass Transition Temp. (T_g) | Decomposition Temp. (T_d at 10% weight loss) | Tensile Strength | Elongation at Break |

| PI-1 | 6FDA | 3-amino-4′-(4-amino-2-trifluoromethylphenoxy)-benzophenone | 242°C | >575°C | 132.8 MPa | 14% |

| PI-2 | 6FDA | 4-amino-4′-(4-amino-2-trifluoromethylphenoxy)-benzophenone | 218°C | >575°C | 86.5 MPa | 8% |

| 6FDA-BAHF | 6FDA | 2,2-bis(4-aminophenyl)hexafluoropropane | ~325°C | ~530°C | High | High |

| 6FDA-pp'ODA | 6FDA | 4,4'-oxydianiline | ~310°C | ~540°C | High | High |

This table presents a selection of data from studies on fluorinated polyimides to illustrate the influence of fluorinated monomers. kpi.uaresearchgate.net

Radiochemistry and Imaging Probe Development

The unique properties of fluorinated compounds make them valuable in the field of radiochemistry, particularly for the development of positron emission tomography (PET) imaging probes. The fluorine-18 (B77423) (¹⁸F) radioisotope is a preferred radionuclide for PET due to its convenient half-life (109.7 min) and low positron energy. This compound's core structure is a precursor for synthesizing such advanced diagnostic tools.

A notable example is the development of a PET tracer for imaging inducible nitric oxide synthase (iNOS), an enzyme implicated in neuroinflammatory processes. vghtpe.gov.tw Researchers synthesized (4′-amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[¹⁸F]fluorophenyl)methanone, known as [¹⁸F]FBAT, to detect iNOS expression in the brain. vghtpe.gov.tw

The synthesis of the non-radioactive standard and the precursor for radiolabeling begins with 2-amino-4,5-difluorobenzoic acid, the carboxylic acid analog of this compound. vghtpe.gov.tw The synthesis involves a multi-step process to construct the complex spiro[piperidine-4,2′-quinazoline] heterocyclic system. The final radiolabeling step introduces the ¹⁸F isotope.

In vitro and in vivo studies demonstrated the tracer's efficacy. The uptake of [¹⁸F]FBAT was significantly increased in microglial cells and in the brains of mice treated with lipopolysaccharide (LPS) to induce inflammation. vghtpe.gov.tw This increased uptake correlated with iNOS expression, confirming the tracer's potential as a biomarker for neuroinflammation. vghtpe.gov.tw

| Study Parameter | Finding |

| Tracer | [¹⁸F]FBAT |

| Target | Inducible Nitric Oxide Synthase (iNOS) |

| Precursor | Derived from 2-amino-4,5-difluorobenzoic acid |

| In Vitro Model | Murine microglial BV2 cells stimulated with LPS |

| In Vivo Model | Mice with LPS-induced brain inflammation |

| Key Result | Significant accumulation of [¹⁸F]FBAT in inflamed brain regions, correlating with iNOS expression. vghtpe.gov.tw |

This table summarizes the key aspects of the study on the [¹⁸F]FBAT PET tracer. vghtpe.gov.tw

Role in Chemical Synthesis of Complex Organic Entities

This compound and its close derivatives are versatile intermediates in organic synthesis for creating complex, biologically active molecules. The arrangement of the amino, amide, and difluoro groups on the aromatic ring provides a scaffold for building intricate molecular architectures, particularly heterocyclic systems.

One significant application is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer and antiviral properties. tubitak.gov.tr A new fluorinated nucleoside, 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone, was synthesized starting from 2-amino-4,5-difluorobenzoic acid. tubitak.gov.tr The process involves first reacting the amino acid with acetic anhydride (B1165640) to form 6,7-difluoro-2-methylbenzo[d]oxazin-4-one. tubitak.gov.tr Subsequent reaction with an ammonia (B1221849) solution yields the (3H)-6,7-difluoro-2-methyl-4-quinazolinone core. tubitak.gov.tr This step highlights the role of the aminobenzamide-like structure, as the reaction of the benzoxazinone (B8607429) with ammonia effectively forms the quinazolinone via an in-situ amide formation and cyclization.

Furthermore, the 2-aminobenzamide (B116534) scaffold is a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. google.comnih.gov PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. nih.govmdpi.com While many PARP inhibitors exist, the search for novel scaffolds with improved potency and selectivity is ongoing. The synthesis of novel PARP1 inhibitors has been described using building blocks like 2-amino-4-bromo-3,6-difluoro-N-methylbenzamide, demonstrating the utility of these substituted aminobenzamides in constructing complex drug molecules. google.com

| Starting Material | Synthetic Target Class | Key Intermediate | Biological Significance |

| 2-Amino-4,5-difluorobenzoic acid | Fluorinated Quinazolinone Nucleosides | 6,7-Difluoro-2-methylbenzo[d]oxazin-4-one | Potential antiviral and anticancer agents. tubitak.gov.tr |

| 2-Amino-4-bromo-3,6-difluorobenzoic acid | PARP1 Inhibitors | 2-Amino-4-bromo-3,6-difluoro-N-methylbenzamide | Targeted cancer therapy. google.com |

This table illustrates the use of 2-amino-difluorobenzamide and its analogs as precursors in the synthesis of complex bioactive molecules.

Patent Landscape and Academic Industrial Research Intersection

Analysis of Patent Literature Involving 2-Amino-4,5-difluorobenzamide and its Analogs

An analysis of the patent literature reveals that this compound is a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The patents citing this compound underscore its importance as a building block in medicinal chemistry.

Key findings from the patent landscape include:

Role as an Intermediate: Patents frequently describe the use of this compound in the synthesis of Luotonin A analogs. nih.govresearchgate.netnih.govsemanticscholar.org These analogs are being investigated for their potential as anticancer, antifungal, and insecticidal agents. nih.govresearchgate.net The fluorinated nature of the benzamide (B126) ring is often a strategic design element to enhance the biological activity and pharmacokinetic properties of the final compounds. researchgate.netnih.govnih.gov

Key Patent Assignees: A notable patent assigned to Berlex Laboratories, Inc. (now part of Bayer) discloses the synthesis of N-(4-chlorophenyl)-2-amino-4,5-difluorobenzamide, indicating its use in the development of potential factor Xa inhibitors for anticoagulant therapies. googleapis.com Another patent application lists Smithkline Beecham Corporation (now GlaxoSmithKline) as an assignee in work involving this compound as part of their research into anthranilamide inhibitors. google.com Takeda Chemical Industries, Inc. has also patented the use of the related 2-amino-4,5-difluorobenzoic acid to produce ethyl 2-(this compound)isobutyrate. googleapis.com

The following table summarizes representative patents involving this compound and its direct precursors:

| Patent/Application Number | Assignee | Brief Description of the Role of the Compound | Therapeutic Area/Application |

| US Patent US6407116B1 | Takeda Chemical Industries, Inc. | Intermediate derived from 2-amino-4,5-difluorobenzoic acid. googleapis.com | Not specified in detail |

| US Patent Application | Berlex Laboratories, Inc. | Synthesis of N-(4-chlorophenyl)-2-amino-4,5-difluorobenzamide. googleapis.com | Anticoagulants (Factor Xa inhibitors) |

| WO2008092049A1 | Smithkline Beecham Corporation | Used as a reactant in the synthesis of anthranilamide inhibitors. google.com | Not specified in detail |

| Chinese Patent | Not specified | Used as a reactant in the synthesis of Luotonin A analogs. nih.gov | Anticancer, Antifungal, Insecticidal |

Industrial Research and Development Trends

The industrial research and development trends for this compound are largely dictated by the therapeutic potential of the molecules synthesized from it. The strategic incorporation of fluorine into drug candidates is a significant trend in the pharmaceutical industry, as it can enhance properties such as metabolic stability, bioavailability, and binding affinity. researchgate.netnih.govnih.gov

Current R&D trends related to this compound include:

Oncology: The development of Luotonin A analogs as topoisomerase I inhibitors for cancer therapy is a major driver for the use of this compound. researchgate.netnih.govsemanticscholar.org Research focuses on creating derivatives with improved efficacy and reduced toxicity compared to existing treatments. researchgate.net

Agrochemicals: There is growing interest in Luotonin A and its derivatives as potential fungicides and insecticides. nih.gov This trend is fueled by the need for new and effective crop protection agents.

Anticoagulants: The use of fluorinated benzamides in the synthesis of factor Xa inhibitors points to a continued interest in developing novel oral anticoagulants. googleapis.com

The increasing number of FDA-approved fluorinated drugs in recent years highlights the pharmaceutical industry's focus on this area of chemistry. researchgate.net This overarching trend supports the continued industrial relevance of key fluorinated intermediates like this compound.

Collaborative Research Initiatives between Academia and Industry

While specific, documented collaborative research initiatives solely focused on this compound are not readily found in public literature, the broader field of medicinal chemistry, particularly concerning fluorinated compounds, is ripe with academic-industrial partnerships. These collaborations are crucial for translating basic scientific discoveries into tangible therapeutic products.

General models for such collaborations that are relevant to the development of compounds like this compound include:

Sponsored Research: Pharmaceutical companies often fund academic laboratories with expertise in fluorine chemistry to explore novel synthetic methodologies or to synthesize a range of analogs of a lead compound for biological screening.

Knowledge and Resource Exchange: Industry partners can provide access to high-throughput screening facilities, compound libraries, and expertise in drug development and regulatory processes, while academic institutions contribute novel scientific insights and innovative chemical approaches.

Public-Private Partnerships: These larger-scale collaborations, often involving government funding, aim to tackle significant health challenges and can accelerate the development of new drug classes, which may include those derived from fluorinated intermediates.